![molecular formula C24H20Cl2N2O2 B11213261 9-Chloro-5-(2-chlorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11213261.png)
9-Chloro-5-(2-chlorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-5-(2-chlorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex heterocyclic compound with a fused pyrazolo-benzoxazine ring system. Let’s break down its structure:
9-Chloro: Indicates a chlorine atom at the 9th position.
5-(2-chlorophenyl): A chlorophenyl group attached at the 5th position.
2-(4-ethoxyphenyl): An ethoxyphenyl group at the 2nd position.
1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: The core structure, which combines a pyrazole ring (pyrazolo) and a benzoxazine ring.
Preparation Methods
Unfortunately, specific synthetic routes for this compound are scarce in the literature. we can infer that it involves the fusion of a pyrazole ring with a benzoxazine ring. Industrial production methods likely rely on efficient and scalable synthetic pathways.
Chemical Reactions Analysis
The compound may undergo various reactions:
Oxidation: Oxidative processes could modify the chloro or ethoxy groups.
Reduction: Reduction reactions might reduce the nitro group (if present) or other functional groups.
Substitution: Substituents on the phenyl rings can be replaced using appropriate reagents.
Cyclization: Intramolecular cyclization reactions could form other heterocyclic derivatives.
Common reagents and conditions depend on the specific reaction. Major products could include derivatives with altered substitution patterns or additional rings.
Scientific Research Applications
Research on this compound spans several fields:
Chemistry: Investigating its reactivity, stability, and novel derivatives.
Biology: Assessing its biological activity, such as potential as a drug candidate.
Medicine: Exploring its pharmacological properties, toxicity, and therapeutic potential.
Industry: Considering applications in materials science or catalysis.
Mechanism of Action
The exact mechanism remains elusive due to limited data. if this compound exhibits biological activity, it likely interacts with specific molecular targets (e.g., receptors, enzymes) or modulates cellular pathways.
Comparison with Similar Compounds
While direct comparisons are challenging without more information, we can highlight its uniqueness within the pyrazolo-benzoxazine family. Similar compounds may include other pyrazole-fused heterocycles, but this specific combination of substituents distinguishes it.
: Example reference. : Another reference.
Properties
Molecular Formula |
C24H20Cl2N2O2 |
|---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
9-chloro-5-(2-chlorophenyl)-2-(4-ethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C24H20Cl2N2O2/c1-2-29-17-10-7-15(8-11-17)21-14-22-19-13-16(25)9-12-23(19)30-24(28(22)27-21)18-5-3-4-6-20(18)26/h3-13,22,24H,2,14H2,1H3 |
InChI Key |
FBNCKCALIKJOOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


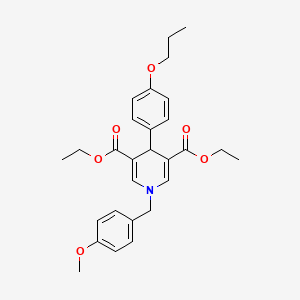
![6-bromo-3-[[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11213185.png)
![N-[2-(4-Nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL]-1-adamantanecarboxamide](/img/structure/B11213195.png)
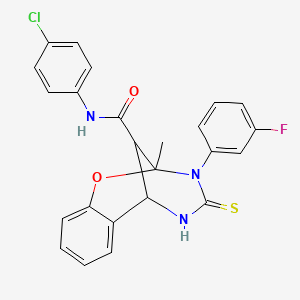
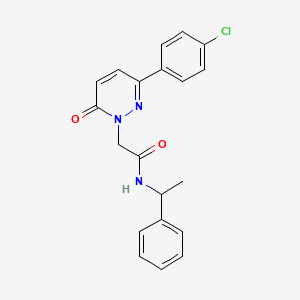
![N-(3-methylbutyl)-6-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B11213210.png)
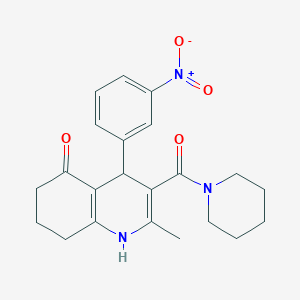
![N-cyclohexyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11213223.png)
![3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11213234.png)
![1-(4-Bromophenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11213238.png)
![N-benzyl-1-(3-chlorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11213245.png)
![9-Chloro-5-(3,4-difluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11213253.png)
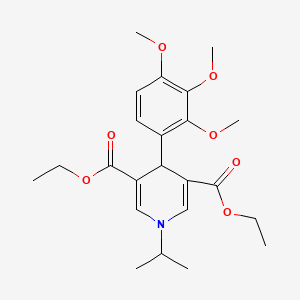
![N-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11213272.png)
